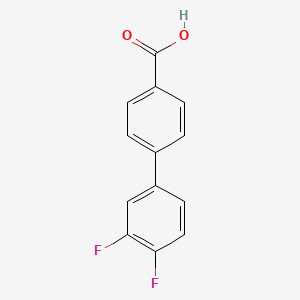

3',4'-Difluorobiphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUPTTUUMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648807 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-81-5 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 505082-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3',4'-Difluorobiphenyl-4-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3',4'-Difluorobiphenyl-4-carboxylic Acid

Executive Summary

This compound is a highly valuable building block in modern medicinal chemistry and materials science. The presence of the 3,4-difluorophenyl moiety significantly influences the physicochemical and pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity, making it a desirable structural motif in drug design.[1] The carboxylic acid group serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, with a primary focus on the robust and widely adopted Suzuki-Miyaura coupling. Alternative strategies, including the classic Ullmann condensation and emerging C-H activation methods, are also discussed. Each section offers deep mechanistic insights, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of Fluorinated Biaryls

The synthesis of biaryl structures is a cornerstone of modern organic chemistry, and fluorinated analogues have garnered particular attention from the pharmaceutical industry. The introduction of fluorine atoms can profoundly alter a molecule's properties, including lipophilicity, pKa, and conformation, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold, in particular, combines the structural rigidity of the biphenyl core with the unique electronic properties of the difluoro-substituted ring and the versatile functionality of the carboxylic acid. The carboxyl group is a key feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[2][4] This guide serves as a practical resource for chemists engaged in the synthesis of this important intermediate, providing both foundational knowledge and field-proven protocols.

Core Synthesis Pathways

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. Several cross-coupling methodologies have been developed to achieve this transformation efficiently.

Caption: Primary strategies for the synthesis of the target biaryl carboxylic acid.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biaryl linkages. The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-based reagents.[5] The key transformation involves the cross-coupling of an organoboron species (e.g., (3,4-difluorophenyl)boronic acid) with an organohalide (e.g., 4-bromobenzoic acid).

Mechanistic Rationale: The catalytic cycle is a well-understood sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (3,4-difluorophenyl) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for activating the boronic acid to facilitate this step.[5]

-

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific substrate reactivity and laboratory conditions.

-

Reaction Setup: To a microwave reaction vial or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 equiv), (3,4-difluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) (1-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv).[6]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 4:1 Dioxane/H₂O or THF/Toluene/H₂O, is commonly used.[6] The system must be purged with an inert gas (Nitrogen or Argon) and maintained under an inert atmosphere.

-

Heating: Heat the reaction mixture to the target temperature (typically 80-120 °C) and stir for the designated time (2-16 hours).[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 2M HCl to a pH of < 4, which protonates the carboxylate and makes the product insoluble in water.[7]

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.[8]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[7][9]

The Ullmann Condensation: A Classic Approach

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules.[10] Traditionally, this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder, which can limit its functional group tolerance and lead to side products.[11]

Mechanistic Rationale: The mechanism involves the formation of an active copper(I) species. This species undergoes oxidative addition with an aryl halide molecule. A subsequent step, either involving another oxidative addition/reductive elimination or a related pathway, leads to the formation of the C-C bond and a copper halide salt.[10] Modern variations use soluble copper catalysts with activating ligands, allowing for significantly milder reaction conditions.[12]

Applicability and Limitations: While effective for symmetrical biaryls, synthesizing an unsymmetrical product like this compound via a classic Ullmann coupling is challenging and would require using a large excess of one reactant to favor the desired cross-coupling product.[10] Furthermore, removing copper impurities from the final product can be difficult, often requiring extensive washing or the use of chelating agents.[12]

Emerging Strategies: C-H Activation

Direct C-H activation is a cutting-edge strategy that offers a more atom- and step-economical approach to biaryl synthesis.[13] This method circumvents the need to pre-functionalize the starting materials (e.g., into boronic acids or halides). In principle, 1,2-difluorobenzene could be directly coupled with a benzoic acid derivative.

Mechanistic Rationale: These reactions are typically catalyzed by transition metals like palladium or rhodium.[13][14] The reaction often proceeds via a "directing group," where a functional group on one of the substrates (in this case, the carboxylic acid) coordinates to the metal center. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[14][15] While powerful, this field is still evolving, and developing highly selective and generalizable protocols remains an active area of research.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as substrate availability, required scale, and tolerance for specific reaction conditions.

| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation (Classic) | C-H Activation |

| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium (Pd), Rhodium (Rh) |

| Temperature | Mild to Moderate (RT - 120 °C) | High (>200 °C) | Moderate to High |

| Substrate Scope | Very Broad | Moderate (sensitive groups may degrade) | Varies, often substrate-specific |

| Key Advantage | High functional group tolerance | Low-cost catalyst (copper) | High atom economy, fewer steps |

| Key Disadvantage | Catalyst cost, pre-functionalization | Harsh conditions, copper removal | Catalyst cost, directing group often needed |

| Typical Yields | Good to Excellent (>70%) | Variable, often moderate | Variable, highly system-dependent |

Purification and Characterization

Regardless of the synthetic pathway, rigorous purification is essential to obtain a high-quality final product suitable for research and development.

Purification Workflow: A standard and effective method for purifying carboxylic acids involves an acid-base extraction followed by recrystallization.[7][9]

Caption: General workflow for the purification of the target carboxylic acid.

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₈F₂O₂; MW: 234.20 g/mol ).[16]

-

Melting Point: A sharp melting point indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers a superior combination of mild conditions, broad functional group compatibility, and typically high yields, making it the preferred choice for both laboratory-scale synthesis and potential scale-up. While classic methods like the Ullmann condensation have historical significance, their harsh conditions limit their modern applicability for complex molecules. Looking forward, direct C-H activation presents an exciting frontier, promising more sustainable and efficient synthetic routes that may become mainstream as the technology matures. The protocols and comparative insights provided in this guide equip researchers with the necessary tools to successfully synthesize this critical building block for advancing drug discovery and materials science.

References

- Benchchem. (n.d.). Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis.

- Wikipedia. (n.d.). Ullmann condensation.

- Various Authors. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.

- Kuehnel, M. F., et al. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH.

- Organic Syntheses Procedure. (n.d.). 4,4'-difluorobiphenyl.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides.

- BYJU'S. (n.d.). Ullmann Reaction.

- PubChem. (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5288193.

- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Organic Syntheses Procedure. (n.d.). General Procedure.

- ChemicalBook. (n.d.). 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum.

- P&S Chemicals. (n.d.). Product information, this compound.

- Benchchem. (n.d.). An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development.

- ChemicalBook. (n.d.). 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5.

- Khatri, V. (2016, September 24). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET. ATP STAR Kota.

- PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl.

- Universität Münster. (n.d.). C-H Activation.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.

- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Norio Miyaura, Akira Suzuki. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.

- Sigma-Aldrich. (n.d.). C–H Functionalization Reaction Manual.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Sci-Hub. (n.d.). Synthesis of 3,4-Difluorophenylarsonic Acid.

- ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

- MDPI. (n.d.). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation.

- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.

- Macmillan Group. (2010, March 9). C–H Bond Functionalization.

- Various Authors. (2024, January 10). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC - NIH.

- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- PubMed. (2011, April 14). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes.

- ResearchGate. (2021, January 12). What is the importance of carboxylic group in the structure of drugs?.

- Organic Syntheses Procedure. (n.d.). Procedure for synthesis of compound 1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 10. byjus.com [byjus.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. C-H Activation [uni-muenster.de]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. 3',5'-Difluorobiphenyl-4-carboxylic acid | C13H8F2O2 | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3',4'-Difluorobiphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3',4'-Difluorobiphenyl-4-carboxylic acid (CAS No. 505082-81-5), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms onto the biphenyl scaffold imparts unique electronic and metabolic properties, making this class of compounds valuable for the development of novel therapeutic agents and advanced materials. This document details the structural and chemical identity, experimentally-derived and computationally-predicted physicochemical parameters, and established analytical methodologies for the characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights for professionals in drug discovery and chemical research.

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids

The biphenyl-4-carboxylic acid moiety is a well-established scaffold in medicinal chemistry, recognized for its role in anti-inflammatory, analgesic, and antimicrobial agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a compelling case for investigation within drug discovery programs. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential for therapeutic applications.

Chemical Identity and Structure

Proper identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 505082-81-5 | [1][2] |

| Molecular Formula | C₁₃H₈F₂O₂ | [3][4] |

| Molecular Weight | 234.2 g/mol | [3][4] |

| Synonyms | 4-(3,4-Difluorophenyl)benzoic acid, 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | [1][2] |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| pKa (Acidity Constant) | Predicted: ~4.0 | Computational | - |

| Solubility | Insoluble in water; Soluble in polar organic solvents | Qualitative | [5] |

Experimental Protocols for Physicochemical Property Determination

The determination of accurate physicochemical data is fundamental to drug development. This section outlines the standard, self-validating protocols for measuring the key properties of this compound.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range constitutes the melting point.

-

Validation: The procedure should be repeated at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Causality: Solubility in aqueous and organic media is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can hinder oral bioavailability.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.[5]

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Validation: The experiment is performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Solubility Determination.

pKa Determination

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this is crucial for its solubility, membrane permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Collection: The pH is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

-

Validation: The titration should be repeated to ensure the accuracy of the determined pKa value.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (8H): Expected to appear in the range of 7.0-8.2 ppm. The specific splitting patterns will be complex due to the disubstituted nature of both phenyl rings and the coupling between protons and fluorine atoms.

-

Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above 10 ppm.[6]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: Expected in the range of 165-185 ppm.[7]

-

Aromatic Carbons (12C): Expected in the range of 110-160 ppm. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.[9]

-

C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1680 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1475 cm⁻¹.[9]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234.2. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The presence of the biphenyl system would also lead to characteristic fragmentation of the aromatic rings.

Synthesis and Reactivity

This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

General Synthetic Scheme:

Caption: General Suzuki-Miyaura coupling for synthesis.

This synthetic route offers a versatile and efficient method for preparing a wide range of substituted biphenyl carboxylic acids.[11][12]

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties and the established methodologies for their determination. The presented information serves as a foundational resource for researchers and scientists, enabling a more informed approach to the design and development of novel chemical entities based on this promising scaffold. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

References

-

P&S Chemicals. This compound. [Link]

- Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 173-178.

-

ProQuest. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

Unknown. IR handout.pdf. [Link]

-

molecularinfo.com. Cas Number 505082-81-5|this compound|C13H8F2O2. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Unknown. Experiment 1 - Melting Points. [Link]

-

Unknown. experiment (1) determination of melting points. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Unknown. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Studies. [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2) :. [Link]

-

Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

-

TSFX. Physical Properties of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Specac. IR Absorption Table. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

NIST WebBook. Biphenyl-4-carboxylic acid. [Link]

-

Unknown. 13 C NMR Spectroscopy. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

Unknown. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. [Link]

-

YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

LookChem. 4,4'-Difluorobiphenyl|398-23-2. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Unknown. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. pschemicals.com [pschemicals.com]

- 3. 505082-81-5 CAS MSDS (3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. whitman.edu [whitman.edu]

- 5. benchchem.com [benchchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. medcraveonline.com [medcraveonline.com]

3',4'-Difluorobiphenyl-4-carboxylic acid CAS number 505082-81-5

An In-Depth Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic acid

Topic: this compound CAS Number: 505082-81-5 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 505082-81-5), a key building block in modern medicinal chemistry and materials science. We delve into its physicochemical properties, the strategic rationale for its use in drug design, and robust, field-proven protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent derivatization through amide bond formation. This document serves as a practical resource for scientists aiming to leverage the unique attributes of the difluorobiphenyl moiety to enhance molecular properties, from metabolic stability to target engagement.

Introduction: A Scaffold of Strategic Importance

This compound is a synthetically versatile aromatic carboxylic acid. Its structure, featuring a biphenyl core with a specific fluorine substitution pattern on one ring and a reactive carboxylic acid handle on the other, makes it a highly valuable intermediate. In drug discovery, the incorporation of fluorine is a well-established strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide will explore the practical synthesis and application of this compound, providing the foundational knowledge necessary for its effective use in the laboratory.

Core Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a building block are fundamental to its application. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 505082-81-5 | [3][4] |

| Molecular Formula | C₁₃H₈F₂O₂ | [3][5][6] |

| Molecular Weight | 234.20 g/mol | [3][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(3,4-Difluorophenyl)benzoic acid | [6] |

| Storage Temp. | 2-8°C |[3] |

Spectroscopic Characterization: The structural identity of this compound is typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns arise from coupling between protons and adjacent fluorine atoms, providing clear diagnostic information.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbons, with the C-F carbons exhibiting characteristic splitting due to one-bond and two-bond C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1700-1680 cm⁻¹, and a broad O-H stretch from approximately 3300 to 2500 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to its molecular weight of 234.2.[7]

The Strategic Role of the 3',4'-Difluorobiphenyl Moiety in Drug Design

The decision to incorporate a fluorinated moiety is a strategic one, aimed at solving specific challenges in drug development. The 3',4'-difluoro substitution pattern offers a unique combination of electronic and steric effects.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by Cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.[1][8]

-

Modulation of Lipophilicity: Fluorine is highly electronegative yet the C-F bond is hydrophobic. This "polar hydrophobicity" can enhance a molecule's ability to permeate cell membranes and cross the blood-brain barrier—a critical factor for CNS drug candidates.[9]

-

Enhanced Target Binding: The electronegativity of fluorine can alter the electron distribution of the aromatic ring, influencing pKa of nearby functional groups and modulating hydrogen bond donor/acceptor strengths.[9] This can lead to stronger and more selective interactions with the target protein, ultimately improving potency.[2]

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the biphenyl system, potentially locking the molecule into a more bioactive shape for optimal target engagement.[2]

Synthesis Route: The Suzuki-Miyaura Cross-Coupling

The most reliable and widely used method for constructing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction is favored for its mild conditions and high tolerance for various functional groups.[10] The core principle is the coupling of an organoboron species with an organohalide.

Protocol 4.1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-bromobenzoic acid and 3,4-difluorophenylboronic acid.[11]

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

3,4-Difluorophenylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Sodium Carbonate, Na₂CO₃, 2.0 eq)

-

Solvent System: Toluene and Water (e.g., 4:1 ratio)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and the palladium catalyst (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed toluene via syringe. Vigorous stirring should commence.

-

Base Addition: In a separate vial, dissolve the base (e.g., Na₂CO₃, 2.0 eq) in degassed water. Add this aqueous solution to the reaction mixture.

-

Reaction: Heat the biphasic mixture to a reflux temperature (typically 80-110°C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate, making the product soluble in the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Key Chemical Transformations: Amide Bond Formation

The carboxylic acid moiety is an excellent synthetic handle, most commonly used for forming amide bonds to couple with amines, a cornerstone reaction in medicinal chemistry.[12] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[13]

Protocol 5.1: General Amide Coupling using EDC/HOBt

This protocol details a widely used method for amide synthesis under mild conditions, suitable for a broad range of amine substrates.[14]

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

-

Hydroxybenzotriazole (HOBt, 0.1-1.0 eq)

-

Base (e.g., Diisopropylethylamine, DIPEA, 2.0 eq)

-

Anhydrous Solvent (e.g., DMF or DCM)

Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent (e.g., DMF). Add EDC (1.2 eq) and HOBt (a catalytic amount, e.g., 0.1 eq, can be increased to stoichiometric for difficult couplings). Add the base (DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Amine Coupling: Add the desired amine (1.1 eq) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide product can be purified by flash column chromatography or recrystallization.

Applications in Research and Development

While this compound is primarily a building block, the structural motif is found in molecules with demonstrated biological activity. For instance, related isomers like 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid have shown strong anti-inflammatory, antiarthritic, and immunomodulatory effects.[15]

The primary application for the title compound is as a foundational scaffold in the synthesis of compound libraries for high-throughput screening. Its utility stems from:

-

Systematic SAR Studies: It allows for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid provides a fixed attachment point for a diverse range of amines, while the difluorobiphenyl core explores specific interactions within a target's binding pocket.

-

Fragment-Based Drug Discovery (FBDD): The difluorophenyl group is a common fragment used in FBDD to probe for favorable interactions. This acid allows for the elaboration of initial fragment hits into more potent lead compounds.

-

Materials Science: Beyond pharmaceuticals, fluorinated biphenyls are crucial components in the synthesis of advanced materials like liquid crystals and electroluminescent materials for OLEDs, where the fluorine atoms enhance electronic properties and stability.[16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

Table 2: GHS Hazard Information

| Hazard | Statement | Precautionary Measures | Reference(s) |

|---|---|---|---|

| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| General Handling | May be harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |[3][17] |

-

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18] Avoid generation of dust.

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3][18] Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its strategic fluorine substitution provides medicinal chemists with a powerful method to overcome common challenges related to metabolic stability and target affinity. The robust and well-documented synthetic routes for its preparation and derivatization, as outlined in this guide, make it an accessible and highly valuable component in the modern researcher's toolkit.

References

- Key Applications of 2,4-Difluorobiphenyl in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5. (n.d.). ChemicalBook.

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.

- 505082-81-5(3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Kren V, et al. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- Product information, this compound. (n.d.). P&S Chemicals.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. (n.d.). Benchchem.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. (n.d.). Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.

- Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.

- NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate.

- Cas Number 505082-81-5|this compound|C13H8F2O2. (n.d.). molecularinfo.com.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.

- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5 [amp.chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 505082-81-5 CAS MSDS (3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 12. hepatochem.com [hepatochem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3',4'-Difluorobiphenyl-4-carboxylic Acid Structural Analogs: Synthesis, Biological Evaluation, and Drug Development Insights

Abstract

The 3',4'-difluorobiphenyl-4-carboxylic acid scaffold represents a privileged starting point in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the biphenyl core imparts unique physicochemical properties that can significantly enhance drug-like characteristics, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this core. We will delve into detailed experimental protocols for their synthesis, primarily via Suzuki-Miyaura cross-coupling, and for their biological characterization against key therapeutic targets such as urate transporter 1 (URAT1) and cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Strategic Advantage of the this compound Core

The biphenyl-4-carboxylic acid moiety is a well-established pharmacophore present in numerous approved drugs. The introduction of a 3',4'-difluoro substitution pattern offers a nuanced approach to molecular design. The two fluorine atoms, being highly electronegative and relatively small, create a distinct electronic profile on the distal phenyl ring. This modification can profoundly influence the molecule's interaction with its biological target and its overall pharmacokinetic profile.

The rationale for employing this fluorinated scaffold is rooted in several key principles of modern drug design:

-

Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and its ability to form crucial interactions with target proteins.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life and duration of action.[1][2]

-

Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

This guide will provide the necessary technical details to empower researchers to synthesize and evaluate novel analogs based on this promising core structure.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[3]

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be efficiently achieved via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3,4-difluorophenylboronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

3,4-Difluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid, 3,4-difluorophenylboronic acid, and potassium carbonate.

-

Add a 3:1:1 mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a key role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. [4] Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the IC₅₀ of test compounds against human recombinant COX-2. [5][6] Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

COX Probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add Assay Buffer, Heme, COX Probe, and the test compound or reference inhibitor.

-

Enzyme Addition: Add the COX-2 enzyme to each well.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Caption: The COX-2 inflammatory pathway and its inhibition.

Structure-Activity Relationships (SAR) and Drug Development Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective inhibition of various targets.

| Analog | Target | IC₅₀ (µM) | Key Structural Features | Reference |

| 1 | URAT1 | 0.93 | Biphenyl-4-carboxylic acid with a 2'-methyl and 4'-acylamino substitution. | [7] |

| 2 | URAT1 | 0.17 | Biphenyl-4-carboxylic acid with a 2'-methyl and a 4'-(1H-tetrazol-5-yl)amino substitution. | [7] |

| 3 | Anticancer (MCF-7) | 9.92 | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid with a 4'-benzyloxy group. | [8] |

| 4 | Anticancer (MDA-MB-231) | 9.54 | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid with a 4'-benzyloxy group. | [8] |

Key SAR Observations:

-

Substitution on the Distal Ring: The nature and position of substituents on the 3',4'-difluorophenyl ring are critical for target engagement. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and influence interactions with the protein.

-

Modifications to the Carboxylic Acid: As seen in the URAT1 inhibitors, replacing the carboxylic acid with a bioisostere like a tetrazole can significantly impact potency. This is often due to the altered acidity and hydrogen bonding capabilities of the bioisostere.

-

Conformational Restriction: Introducing bulky groups or cyclizing parts of the molecule can restrict conformational flexibility, locking the molecule into a bioactive conformation and improving potency. The cyclopropane ring in the anticancer analogs serves this purpose.

Pharmacokinetic Considerations:

The pharmacokinetic profile of these analogs is heavily influenced by their physicochemical properties. The inclusion of fluorine generally leads to increased metabolic stability and can improve oral bioavailability. However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a complex interplay of multiple factors. For example, the structurally related drug Diflunisal (a 2',4'-difluorobiphenyl salicylic acid derivative) exhibits good oral absorption and a relatively long half-life of approximately 8 hours. [8][9][10]It is primarily eliminated via glucuronidation. [9]These data suggest that analogs of this compound are likely to have favorable pharmacokinetic properties, but this must be experimentally verified for each new compound.

Binding Mode Insights from Crystallography:

While a crystal structure of a protein in complex with this compound itself is not publicly available, structures of related inhibitors with their targets provide valuable insights.

-

URAT1: Cryo-EM structures of URAT1 in complex with inhibitors like benzbromarone reveal that these molecules bind within the central cavity of the transporter, stabilizing an inward-facing conformation and thereby blocking urate transport. [11][12][13]The biphenyl moiety of these inhibitors often engages in hydrophobic interactions with residues lining the cavity.

-

COX-2: Crystal structures of COX-2 with various NSAIDs, including biphenyl-containing compounds, show that the inhibitors bind in the hydrophobic channel of the enzyme. The carboxylic acid group typically forms a salt bridge with a conserved arginine residue (Arg120), while the biphenyl scaffold occupies a hydrophobic pocket. [1][14][15]The difluoro substitution on the distal ring of our core scaffold would be expected to modulate the interactions within this hydrophobic pocket.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising starting point for the design of novel therapeutics. Its favorable physicochemical and pharmacokinetic properties, imparted by the strategic placement of fluorine atoms, make it an attractive core for targeting a wide range of biological macromolecules. The synthetic accessibility of this scaffold and its analogs via robust methods like the Suzuki-Miyaura coupling further enhances its appeal for drug discovery programs.

Future research in this area should focus on:

-

Expansion of the SAR: A broader and more systematic exploration of substitutions on both phenyl rings and the use of a wider array of carboxylic acid bioisosteres will undoubtedly lead to the discovery of more potent and selective inhibitors.

-

Exploration of New Targets: While URAT1 and COX-2 are well-established targets, the this compound scaffold has the potential to be adapted for the inhibition of other enzymes and receptors.

-

In-depth Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and toxicology studies are essential for the successful translation of potent inhibitors into clinical candidates.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this remarkable chemical scaffold.

References

-

Suo, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. [Link]

-

Suo, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structures of the URAT1 inhibitors shown in Table 1. [Link]

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7435. [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

-

BioIVT. (n.d.). URAT1 Transporter Assay. [Link]

-

Xie, W., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 3(11), 3108-3116. [Link]

-

PubMed. (2023). Hepatic disposition and metabolite kinetics of a homologous series of diflunisal esters. Journal of Pharmacy and Pharmacology, 55(1), 67-75. [Link]

-

Bush, K. T., et al. (2023). Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice. Metabolites, 13(3), 438. [Link]

-

Solvo Biotechnology. (n.d.). URAT1. [Link]

-

Pharmacy Times. (2025). Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. [Link]

-

Zhang, Y., et al. (2022). A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia. Molecules, 27(21), 7381. [Link]

-

ResearchGate. (n.d.). The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). [Link]

-

ResearchGate. (n.d.). COX-2 crystal structure. A single subunit of the COX-2 homodimer is.... [Link]

-

Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

-

Wang, J. L., et al. (2010). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. Journal of Biological Chemistry, 285(33), 25384-25392. [Link]

-

RCSB PDB. (2014). 4PH9: The structure of Ibuprofen bound to cyclooxygenase-2. [Link]

-

Verbeeck, R. K., et al. (1980). Clinical Pharmacology of Diflunisal. Clinical Pharmacokinetics, 5(1), 44-55. [Link]

-

El-Sayed, Y. M., et al. (2015). Comparative in vitro dissolution and in vivo bioavailability of diflunisal/naproxen fixed-dose combination tablets and concomitant administration of diflunisal and naproxen in healthy adult subjects. Arzneimittelforschung, 65(10), 542-547. [Link]

-

Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4(10), 849-856. [Link]

-

PubChem. (n.d.). 3',5'-Difluorobiphenyl-4-carboxylic acid. [Link]

-

Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. Journal of Chemical Research, 43(5-6), 183-188. [Link]

-

PubChem. (n.d.). 2',6'-Difluorobiphenyl-4-carboxylic acid. [Link]

-

Allucent. (n.d.). Pharmacokinetics: Definition & Use in Drug Development. [Link]

-

ResearchGate. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 10. Comparative in vitro dissolution and in vivo bioavailability of diflunisal/naproxen fixed-dose combination tablets and concomitant administration of diflunisal and naproxen in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

spectroscopic data for 3',4'-Difluorobiphenyl-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3',4'-Difluorobiphenyl-4-carboxylic acid

Introduction: The Significance of Fluorinated Biphenyls

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The biphenyl scaffold, a privileged structure in medicinal chemistry, serves as a versatile framework for therapeutic agents. When combined, the fluorinated biphenyl motif gives rise to compounds with significant potential.

This compound (CAS 505082-81-5) is an exemplar of this molecular architecture.[2] As a key building block, its precise structural verification is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in both theoretical principles and field-proven experimental data. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a novel or synthesized compound follows a logical progression. Each technique provides a unique piece of the structural puzzle. This guide is structured to mirror a typical laboratory workflow for comprehensive characterization.

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environments.

Expertise & Causality: Why Multinuclear NMR is Essential

The presence of fluorine makes ¹⁹F NMR not just beneficial, but essential. Fluorine (¹⁹F) is a spin-½ nucleus with 100% natural abundance and high sensitivity, making it easy to observe.[3] Crucially, it couples to both ¹H and ¹³C nuclei over multiple bonds. This coupling provides through-bond connectivity information that is invaluable for assigning signals, particularly for the aromatic regions where proton and carbon signals can be complex and overlapping. Without ¹⁹F NMR, definitively assigning the substitution pattern on the fluorinated ring would be significantly more challenging.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it readily solubilizes the compound and shifts the acidic proton signal into a clear, observable region.

-

Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup & Acquisition:

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a standard pulse sequence. A spectral width of approximately 16 ppm is sufficient. The acidic proton of the carboxylic acid may be broad; its chemical shift is highly dependent on concentration and solvent.[4]

-

¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets (or multiplets if C-F coupling is considered). A spectral width of ~220 ppm is standard.[5] A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton decoupling. A reference standard such as CFCl₃ (0 ppm) is used.[6] The chemical shift range for organofluorine compounds is wide, but a spectral width of 100 ppm centered around -130 ppm is a reasonable starting point for this type of compound.[7]

-

Data Presentation and Interpretation

The following data represents typical experimental results for this compound.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | H-2, H-6 | 8.13 | d | 8.4 |

| H-3, H-5 | 7.82 | d | 8.4 | |

| H-2' | 7.78 | ddd | J = 11.6, 8.4, 2.0 | |

| H-6' | 7.64 | ddd | J = 8.4, 4.4, 2.0 | |

| H-5' | 7.49 | t | 8.8 | |

| COOH | ~13.1 (broad s) | s | - | |

| ¹³C NMR | C-4 | 167.1 | s | - |

| C-3', C-4' | 150.2 | dd | ¹JCF = 248.4, ²JCF = 12.5 | |

| C-1 | 144.1 | s | - | |

| C-1' | 137.9 | dd | J = 6.0, 3.0 | |

| C-4 | 131.2 | s | - | |

| C-3, C-5 | 130.3 | s | - | |

| C-2, C-6 | 127.1 | s | - | |

| C-6' | 124.9 | d | J = 3.8 | |

| C-5' | 118.0 | d | J = 17.5 | |

| C-2' | 116.0 | d | J = 18.2 | |

| ¹⁹F NMR | F-3' | -136.9 | d | 21.2 |

| F-4' | -139.6 | d | 21.2 |

Note: Data synthesized from typical values for this structural class. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublets of doublets.

Interpretation:

-

¹H NMR: The spectrum shows two distinct sets of aromatic protons. The two doublets at 8.13 and 7.82 ppm, integrating to two protons each, represent the symmetrical, non-fluorinated benzoic acid ring. The more complex multiplets between 7.49 and 7.78 ppm correspond to the three protons on the difluorinated ring, with their splitting patterns dictated by both H-H and H-F coupling. The very downfield broad singlet (~13.1 ppm) is characteristic of the carboxylic acid proton.[4]

-

¹³C NMR: The carbonyl carbon (C=O) is observed at a characteristic downfield shift of 167.1 ppm.[4] The carbons directly bonded to fluorine (C-3' and C-4') show very large one-bond C-F coupling constants (¹JCF ≈ 248 Hz) and appear as a doublet of doublets. Other carbons in the fluorinated ring also show smaller two- or three-bond couplings (²JCF, ³JCF), confirming the substitution pattern.

-

¹⁹F NMR: The two fluorine atoms are in different chemical environments and thus give rise to two distinct signals. They appear as a pair of doublets due to coupling to each other (³JFF ≈ 21 Hz). Their chemical shifts are within the expected range for aromatic C-F bonds.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle relies on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds.[9]

Expertise & Causality: Interpreting the Carboxylic Acid Signature

The most dominant feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 to 2500 cm⁻¹.[10] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths and, therefore, a continuum of absorption frequencies. This feature, combined with the sharp, intense C=O stretch, provides a nearly infallible signature for the carboxylic acid group.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Presentation and Interpretation

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Confirms the presence of the -COOH group, indicative of strong hydrogen bonding.[9] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the two aromatic rings.[10] |

| 1710 - 1685 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Confirms the carbonyl of the -COOH group. Conjugation with the aromatic ring shifts this to slightly lower wavenumbers. |

| 1610, 1580, 1450 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the biphenyl aromatic framework. |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending, confirms the C-O single bond of the acid. |

| 1250 - 1100 | C-F stretch | Strong | Aromatic C-F bonds typically show strong absorptions in this region. |

| 960 - 900 | O-H out-of-plane bend | Medium, Broad | Another characteristic, though less intense, band for a dimeric carboxylic acid.[11] |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as the final confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to predict a unique molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like carboxylic acids. It can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode (ESI-) is often preferred as the molecule can easily lose a proton to form the [M-H]⁻ ion.

-

Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision (typically to four or five decimal places).

Data Presentation and Interpretation

For this compound (C₁₃H₈F₂O₂):

-

Calculated Exact Mass: 234.0492

-

Expected HRMS Result (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻.

-

m/z (calculated): 233.0414

-

m/z (found): An experimental value very close to this, e.g., 233.0411, would confirm the elemental composition.

-

The agreement between the calculated and found exact mass to within a few parts per million (ppm) provides extremely high confidence in the molecular formula of the synthesized compound.

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS techniques. Mass spectrometry confirms the correct molecular formula. IR spectroscopy provides a rapid fingerprint of the key functional groups, notably the characteristic signatures of the carboxylic acid and the aromatic C-F bonds. Finally, multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy delivers the definitive, high-resolution structural map, revealing the precise connectivity and electronic environment of every atom in the molecule. This comprehensive spectroscopic dataset serves as a crucial quality control standard for any researcher utilizing this important chemical building block.

References

- BenchChem. (2025). Spectroscopic analysis and comparison of fluorinated biphenyl derivatives.

- ChemicalBook. (n.d.). 3',4'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID | 505082-81-5.